molecular formula C7H5BrFNO2 B1391507 Methyl 6-bromo-3-fluoropicolinate CAS No. 1214332-47-4

Methyl 6-bromo-3-fluoropicolinate

Cat. No.: B1391507
CAS No.: 1214332-47-4
M. Wt: 234.02 g/mol
InChI Key: DFERTYLJNAEEPK-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-fluoropicolinate: is an organic compound with the molecular formula C7H5BrFNO2 . It is a derivative of picolinic acid, where the hydrogen atoms at positions 6 and 3 of the pyridine ring are substituted with bromine and fluorine, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Mode of Action

It is known that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylations . This could suggest that the fluorine atom in the compound might play a crucial role in its interaction with its targets.

Pharmacokinetics

It has high gastrointestinal absorption and is BBB permeant . . These properties suggest that the compound might have good bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-bromo-3-fluoropicolinate can be synthesized through several methods. One common approach involves the bromination and fluorination of methyl picolinate. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-bromo-3-fluoropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-bromo-3-fluoropicolinate has several applications in scientific research:

Comparison with Similar Compounds

  • Methyl 6-bromo-5-fluoropicolinate
  • Methyl 6-chloro-3-fluoropicolinate
  • Methyl 6-bromo-3-chloropicolinate

Comparison: Methyl 6-bromo-3-fluoropicolinate is unique due to the specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers different reactivity profiles in substitution and coupling reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

methyl 6-bromo-3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFERTYLJNAEEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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